molecular formula C26H38O5 B154102 17-phenyl-trinor-PGF2alpha isopropyl ester CAS No. 130209-76-6

17-phenyl-trinor-PGF2alpha isopropyl ester

Cat. No. B154102
M. Wt: 430.6 g/mol
InChI Key: JGZRPRSJSQLFBO-FWPUOYPASA-N
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Description

The compound 17-phenyl-trinor-PGF2alpha isopropyl ester is a synthetic analog of prostaglandin F2 alpha, which has been studied for its potential as an antiglaucoma agent. The research has focused on the synthesis of various derivatives of this compound, particularly the 15R and 15S epimers, to evaluate their efficacy in lowering intraocular pressure (IOP) and their side effect profiles in animal models such as cats, rabbits, and monkeys .

Synthesis Analysis

The synthesis of the 15R and 15S epimers of 17-phenyl-trinor-PGF2alpha isopropyl ester involves creating phenyl substituted analogs. These analogs have been synthesized to study their pharmacological effects. The synthesis process includes the hydrolysis of some isopropyl esters to yield the corresponding carboxylic acids, which were then tested for their ability to contract the cat iris sphincter muscle in vitro .

Molecular Structure Analysis

The molecular structure of 17-phenyl-trinor-PGF2alpha isopropyl ester and its derivatives is crucial in determining their activity. The introduction of substituents in the benzene ring of the molecule has been shown to significantly affect its biological activity. Specifically, derivatives with an acetyl group in the benzene ring have demonstrated a better side effect profile. The 15S-derivatives, in particular, were found to be more active than their 15R counterparts .

Chemical Reactions Analysis

The chemical reactions involved in the study of 17-phenyl-trinor-PGF2alpha isopropyl ester derivatives include the hydrolysis of isopropyl esters to form carboxylic acids. These reactions are important for assessing the compounds' ability to induce muscle contraction, which is a key factor in their potential use as antiglaucoma agents. The effects of these compounds on IOP and pupil diameter have been evaluated to understand their pharmacological profile .

Physical and Chemical Properties Analysis

The physical and chemical properties of 17-phenyl-trinor-PGF2alpha isopropyl ester derivatives, such as solubility, stability, and reactivity, are essential for their development as pharmaceutical agents. The study has shown that the introduction of specific substituents can enhance the activity of the compounds while minimizing side effects. These properties are directly related to the compounds' efficacy in lowering IOP and their potential for use in treating glaucoma .

Scientific Research Applications

Microvascular Effects in the Eye

17-phenyl-trinor-PGF2alpha isopropyl ester, alongside other prostaglandin analogues, has been studied for its effects on the microvasculature in the eye, particularly in the context of glaucoma treatment. Research indicates that this compound, due to its selectivity for the FP prostanoid receptor, exhibits less vasodilatory effect and a lesser impact on capillary permeability compared to other prostaglandins. This specificity might contribute to its application in ocular treatments (Stjernschantz, Selén, Astin, & Resul, 2000).

Involvement in Ocular Pharmacokinetics

The compound has been a subject of study in the field of ocular pharmacokinetics. Investigations into its metabolism and effects after topical application in the eye have been conducted, providing insights into its behavior in ocular tissues and its potential therapeutic applications (Sjöquist & Stjernschantz, 2002).

Hydrolysis in Ocular Tissue

Studies have also focused on the hydrolysis of bimatoprost, a derivative of 17-phenyl-trinor PGF2alpha, in ocular tissues. This research is significant in understanding how the compound is metabolically processed in the eye, and its role as a prodrug for prostaglandin receptor agonists, contributing to its ocular hypotensive effects (Hellberg, Ke, Haggard, Klimko, Dean, & Graff, 2003).

Future Directions

The 17-phenyl-trinor-PGF2alpha isopropyl ester is anticipated to be a potent and selective agonist of the FP receptor, with potential applications in glaucoma and luteolysis . It is a lipophilic analog of 17-trifluoromethylphenyl trinor PGF2alpha .

properties

IUPAC Name

propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38O5/c1-19(2)31-26(30)13-9-4-3-8-12-22-23(25(29)18-24(22)28)17-16-21(27)15-14-20-10-6-5-7-11-20/h3,5-8,10-11,16-17,19,21-25,27-29H,4,9,12-15,18H2,1-2H3/b8-3-,17-16+/t21-,22+,23+,24-,25+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGZRPRSJSQLFBO-FWPUOYPASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(CCC2=CC=CC=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](CCC2=CC=CC=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

17-phenyl-trinor-PGF2alpha isopropyl ester

CAS RN

130209-76-6
Record name 17-Phenyl-18,19,20-trinor-prostaglandin F2alpha-1-isopropyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130209766
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 130209-76-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DEHYDROLATANOPROST
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Z Bannur, MZ Salleh, H Hashim, T Hennessy… - Int J Pharm …, 2014 - researchgate.net
Objective: To provide quick and accurate clinical diagnostic tools those are currently not available leading to improper management of colorectal cancer (CRC) patients. Methods: The …
Number of citations: 1 www.researchgate.net

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